2-(3,5-dichlorophenyl)-2-methylpropanoic acid
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Overview
Description
2-(3,5-Dichlorophenyl)-2-methylpropanoic acid is an organic compound characterized by the presence of a dichlorophenyl group attached to a methylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-dichlorophenyl)-2-methylpropanoic acid typically involves the reaction of 3,5-dichlorobenzoyl chloride with isobutyric acid in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then subjected to purification processes such as recrystallization or distillation to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 2-(3,5-Dichlorophenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
2-(3,5-Dichlorophenyl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of various chemical products, including agrochemicals and polymers.
Mechanism of Action
The mechanism of action of 2-(3,5-dichlorophenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of cellular signaling pathways .
Comparison with Similar Compounds
3,5-Dichlorobenzamide: Shares the dichlorophenyl group but differs in the functional group attached to the benzene ring.
2,2-Dimethylpropanoic Acid: Similar in structure but lacks the dichlorophenyl group.
3,5-Dichlorobenzoic Acid: Contains the dichlorophenyl group but has a different acid moiety.
Uniqueness: 2-(3,5-Dichlorophenyl)-2-methylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl group enhances its reactivity and potential biological activity compared to similar compounds .
Properties
CAS No. |
825643-82-1 |
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Molecular Formula |
C10H10Cl2O2 |
Molecular Weight |
233.1 |
Purity |
95 |
Origin of Product |
United States |
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